Z-Ala-ala-OH

描述

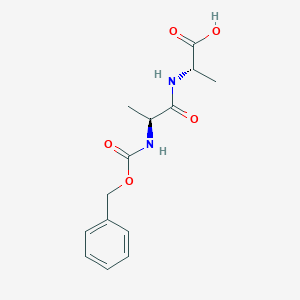

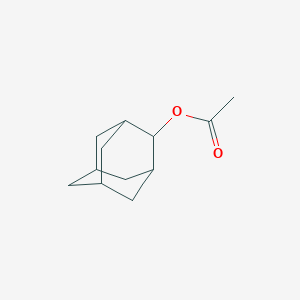

Z-Ala-ala-OH, also known as Z-Alanyl-alanine, is a dipeptide composed of two alanine amino acids linked together with a benzyloxycarbonyl (Z) protecting group on the amino end. This compound is not directly discussed in the provided papers, but the papers do provide insights into related zinc compounds and their properties, which could be tangentially relevant to understanding the behavior of Z-Ala-ala-OH in various contexts.

Synthesis Analysis

The synthesis of Zn-based compounds is a common theme in the provided papers. For instance, nano-sized Zn(OH)2 was synthesized using the co-precipitation method, which could be a relevant technique for the synthesis of Z-Ala-ala-OH if zinc ions were to be incorporated into the dipeptide structure . Additionally, a Zn(II) coordination polymer was synthesized and structurally characterized, showing the versatility of zinc in forming complex structures . These methods could potentially be adapted for the synthesis of Z-Ala-ala-OH complexes with zinc.

Molecular Structure Analysis

The molecular structure of Z-Ala-ala-OH would consist of a linear peptide bond formation between two alanine molecules. The papers discuss various zinc compounds with different coordination environments and molecular structures, such as Zn(O3PCH2OH) with a microporous structure and NaZnSiO(3)OH with a chiral zincosilicate framework . These studies highlight the diverse structural possibilities when zinc is involved, which could influence the structure of Z-Ala-ala-OH if zinc were to be incorporated.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of Z-Ala-ala-OH, but they do provide information on the reactivity of zinc compounds. For example, the transformation of ZnSn(OH)6 to ZnSnO3 involves a change from polycrystalline to amorphous phase due to the formation of oxygen vacancies . This kind of reactivity could be relevant if Z-Ala-ala-OH were to undergo reactions involving zinc or other metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Zn-based compounds are well-documented in the papers. Zn(OH)2 exhibits abnormal yellow luminescence, which is a unique optical property . The thermal and physical properties of ZrO2–AlO(OH) nanopowders synthesized by microwave hydrothermal synthesis are influenced by their chemical composition . These insights into the properties of zinc compounds could provide a background for understanding the properties of Z-Ala-ala-OH, especially if it interacts with zinc ions.

科学研究应用

二肽的绿色合成:Z-Ala-ala-OH 用于合成 Ala-Phe,这是一种二肽,在食品工业中具有作为咖啡因替代品的潜在应用。该合成涉及生物催化、非均相金属催化和磁性纳米粒子,展示了一种经济、立体选择性和清洁的生产重要目标化合物的方法 (Ungaro 等,2015).

寡核苷酸肽的形成:Z-Ala-ala-OH 参与了氨基酸重氮酮的沃尔夫重排,这是一种形成寡核苷酸肽的合成方法。这种方法为嵌合生物分子提供了一条新途径 (Guibourdenche 等,1997).

光动力疗法:在癌症治疗中,Z-Ala-ala-OH 衍生物用于设计用于膀胱癌靶向光动力疗法的配位聚合物。这些聚合物表现出 pH 敏感释放和磁响应性,为选择性癌细胞靶向提供了潜力 (Tan 等,2015).

蛋白酶催化的二肽合成:Z-Ala-ala-OH 用于蛋白酶催化的二肽合成。通过使用 Z 氨基酸的甲酰甲基酯和冷冻水溶液作为反应介质,可以增强 Z 二肽的合成,在肽合成中产生高效率 (Salam 等,2008).

激素受体相互作用:Z-Ala-ala-OH 用于研究激素受体相互作用,特别是检查用碳硼烷丙氨酸替代苯丙氨酸对生物配体-受体相互作用的影响。这项研究有助于理解肽激素及其受体 (Fischli 等,1977).

金属离子结合研究:合成了 Z-Ala-ala-OH 衍生物以研究其金属离子结合能力。这项研究对于理解不同金属离子与肽基配体的络合行为非常重要 (Buglyó 等,2016).

作用机制

Target of Action

Z-Ala-ala-OH, also known as Carbobenzyloxy-L-alanine, is a non-polar amino acid . Its primary targets are the enzymes involved in peptide synthesis . These enzymes play a crucial role in the formation of proteins, which are fundamental to the structure and function of cells.

Mode of Action

Z-Ala-ala-OH interacts with its targets by serving as a substrate for enzymatic peptide synthesis . The compound’s structure allows it to be recognized and processed by these enzymes, leading to the formation of peptide bonds that link amino acids together into proteins .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGCVTHXXTVYIP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-ala-OH | |

CAS RN |

16012-70-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16012-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alanyl(benzyloxycarbonyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Z-Ala-Ala-OH in the synthesis of oligonucleotide conjugates?

A1: Z-Ala-Ala-OH serves as a protected dipeptide precursor in the synthesis of oligonucleotide conjugates. The compound undergoes a series of reactions, including diazo ketone formation and Wolff rearrangement, ultimately yielding a Z-Ala-β-HAla derivative. This derivative acts as an electrophile, reacting with amino-modified oligonucleotides to form the desired conjugates [].

Q2: What are the advantages of using the Wolff rearrangement method with Z-Ala-Ala-OH for oligonucleotide conjugation?

A2: The Wolff rearrangement method using Z-Ala-Ala-OH offers several advantages for oligonucleotide conjugation:

- Mild reaction conditions: The photolysis and Ag-benzoate-catalyzed decomposition occur under relatively mild conditions, minimizing potential damage to the sensitive oligonucleotide structures [].

- High yields: The method demonstrated excellent yields, particularly when using polymer-bound oligonucleotides, even with longer sequences up to 15mers [].

- Versatility: The approach can be applied to oligonucleotides with varying chain lengths and modifications, allowing for the creation of diverse conjugates [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)